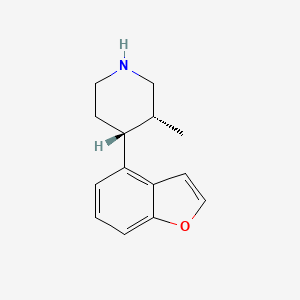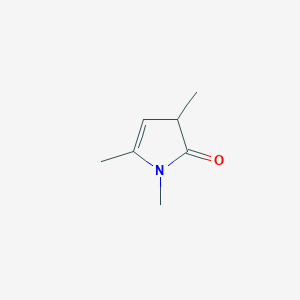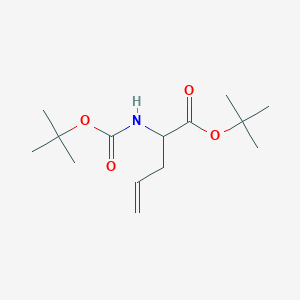![molecular formula C8H5ClINO B12866579 2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
2-(Chloromethyl)-7-iodobenzo[d]oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-iodobenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-iodobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole, which can then be iodinated to yield the target compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Chloromethyl)-7-iodobenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: The iodide group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Coupling: Palladium catalysts with appropriate ligands.
Major Products:
- Substituted benzoxazoles
- Oxidized or reduced derivatives
- Coupled products with various aryl or alkyl groups
Wissenschaftliche Forschungsanwendungen
2-(Chloromethyl)-7-iodobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-7-iodobenzo[d]oxazole is primarily based on its ability to interact with biological targets through its functional groups. The chloromethyl and iodide groups can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modification of biological pathways. This compound may also act as a ligand for certain receptors or enzymes, modulating their activity .
Similar Compounds:
- 2-(Chloromethyl)-1,3-benzoxazole
- 2-(Chloromethyl)-5-iodobenzoxazole
- 2-(Chloromethyl)-7-bromobenzo[d]oxazole
Uniqueness: this compound stands out due to the presence of both chloromethyl and iodide groups, which provide unique reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies .
Eigenschaften
Molekularformel |
C8H5ClINO |
|---|---|
Molekulargewicht |
293.49 g/mol |
IUPAC-Name |
2-(chloromethyl)-7-iodo-1,3-benzoxazole |
InChI |
InChI=1S/C8H5ClINO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI-Schlüssel |
JGALWWWJNNCLLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)I)OC(=N2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
![1-(5-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12866525.png)



